Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)

3-Ethynylimidazo[1,2-b]pyridazine structure
943320-61-4 structure
Produktname:3-Ethynylimidazo[1,2-b]pyridazine
CAS-Nr.:943320-61-4
MF:C8H5N3
MW:143.145400762558
MDL:MFCD17012027
CID:854866
PubChem ID:46838760

3-Ethynylimidazo[1,2-b]pyridazine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-ethynyl-Imidazo[1,2-b]pyridazine
    • 1 WEEK
    • 3-Ethynylimidazo[1,2-b]pyridazine
    • 3-Ethynylimidazolo[1,2-b]pyridazine
    • IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-
    • AK141388
    • VYOHSFQVMLAURO-UHFFFAOYSA-N
    • 3-ethynylimidazo[1,2-b]pyridazin
    • Imidazo[1,2-b]pyridazine,3-ethynyl-
    • FCH1189256
    • PB19496
    • AX8281570
    • Y3232
    • 3-Ethynylimidazo[1,2-b]pyridazine (ACI)
    • AKOS022173227
    • SY097707
    • 5YDU6N6N3Z
    • 943320-61-4
    • 3-Ethynylimidazolo(1,2-b)pyridazine
    • CS-M1484
    • DB-083331
    • DTXSID70676599
    • SCHEMBL588691
    • MFCD17012027
    • 3-Ethynylimidazo(1,2-b)pyridazine
    • Imidazo(1,2-b)pyridazine, 3-ethynyl-
    • EN300-246672
    • AS-34548
    • DTXCID10627348
    • UNII-5YDU6N6N3Z
    • MDL: MFCD17012027
    • Inchi: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
    • InChI-Schlüssel: VYOHSFQVMLAURO-UHFFFAOYSA-N
    • Lächelt: C#CC1N2C(C=CC=N2)=NC=1

Berechnete Eigenschaften

  • Genaue Masse: 143.048347172g/mol
  • Monoisotopenmasse: 143.048347172g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 193
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 30.2
  • XLogP3: 0.6

Experimentelle Eigenschaften

  • Dichte: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
  • Löslichkeit: Leicht löslich (1,2 g/l) (25°C),

3-Ethynylimidazo[1,2-b]pyridazine Sicherheitsinformationen

3-Ethynylimidazo[1,2-b]pyridazine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB454289-1 g
3-Ethynylimidazo[1,2-b]pyridazine, 95%; .
943320-61-4 95%
1g
€96.80 2023-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120560-10G
3-ethynylimidazo[1,2-b]pyridazine
943320-61-4 97%
10g
¥ 1,155.00 2023-04-12
Enamine
EN300-246672-0.25g
3-ethynylimidazo[1,2-b]pyridazine
943320-61-4 95%
0.25g
$19.0 2024-06-19
eNovation Chemicals LLC
Y0990337-5g
3-Ethynylimidazo[1,2-b]pyridazine
943320-61-4 95%
5g
$730 2024-08-02
eNovation Chemicals LLC
Y1111516-100g
3-Ethynylimidazo[1,2-b]pyridazine
943320-61-4 97%
100g
$4200 2024-06-05
Chemenu
CM109152-250mg
3-ethynylimidazo[1,2-b]pyridazine
943320-61-4 95+%
250mg
$155 2021-08-06
abcr
AB454289-5g
3-Ethynylimidazo[1,2-b]pyridazine, 95%; .
943320-61-4 95%
5g
€168.00 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120560-5G
3-ethynylimidazo[1,2-b]pyridazine
943320-61-4 97%
5g
¥ 607.00 2023-04-12
Ambeed
A370943-1g
3-Ethynylimidazo[1,2-b]pyridazine
943320-61-4 98%
1g
$21.0 2025-02-21
abcr
AB454289-25 g
3-Ethynylimidazo[1,2-b]pyridazine, 95%; .
943320-61-4 95%
25g
€710.70 2023-04-22

3-Ethynylimidazo[1,2-b]pyridazine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ;  overnight, rt → 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, 80 °C
Referenz
Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  rt; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
Referenz
Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant
Li, Yupeng; Shen, Mengjie; Zhang, Zhang; Luo, Jinfeng; Pan, Xiaofen; et al, Journal of Medicinal Chemistry, 2012, 55(22), 10033-10046

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Referenz
Aromatic acetylenyl benzamide compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
Referenz
Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1
Najjar, Malek; Suebsuwong, Chalada; Ray, Soumya S.; Thapa, Roshan J.; Maki, Jenny L.; et al, Cell Reports, 2015, 10(11), 1850-1860

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
Referenz
Preparation of substituted benzamide compounds for treatment of tumor
, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
Referenz
Preparation of bicyclic alkyne derivatives as inhibitors of MAP kinase interacting kinases for therapy
, United Kingdom, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Referenz
Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease
, Korea, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
Referenz
S-type or R-type tetrahydronaphthalene amide compounds, pharmaceutically acceptable salts thereof, preparation method and application thereof in preparation of antitumor drugs
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Referenz
Preparation of N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide and related compound as kinase inhibitor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
Referenz
Piperzine analogs useful for inhibiting RAF dimers and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylamine ,  Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  14 h, 80 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, rt
Referenz
Preparation of indan derivatives as protein kinase inhibitors
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
Referenz
Preparation of substituted tetrahydronaphthalene amide compound and its pharmaceutically acceptable salt useful in the treatment of cancer
, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
Referenz
Quinazoline compound and its application in preparation of antitumor drug
, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Referenz
Aryl or heteroaryl derivative, and pharmaceutical composition comprising same as active ingredient for treatment of kinase-related disease
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ;  overnight, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Referenz
Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's Disease
Kaiser, Thomas M. ; Dentmon, Zackery W. ; Dalloul, Christopher E.; Sharma, Savita K.; Liotta, Dennis C., ACS Medicinal Chemistry Letters, 2020, 11(4), 491-496

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Referenz
Synthesis of antineoplastic agent Ponatinib
Xie, Ning; Li, Yan-yang; Zhao, Yan-jin; Li, Shu-xin, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  24 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referenz
Design and synthesis of BCR-ABL inhibitors with improved cardiac safety for the treatment of cancer, particularly chronic myeloid leukemias, and neurodegenerative disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  20 min, rt
Referenz
Preparation of piperazine derivative as Bcr-Abl inhibitor for treatment of cancer
, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  20 min, rt
Referenz
Bcr-abl diploid inhibitor, preparation method therefor, and uses thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 0.4 MPa, 20 - 25 °C
Referenz
Preparation of Ponatinib intermediate 3-ethynylimidazo[1,2-b]pyridazine
, China, , ,

3-Ethynylimidazo[1,2-b]pyridazine Raw materials

3-Ethynylimidazo[1,2-b]pyridazine Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine
A851926
Reinheit:99%/99%
Menge:25g/100g
Preis ($):382.0/1263.0
atkchemica
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine
CL3661
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung